REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:14][C:13]2[C:12]3[C:7](=[CH:8][CH:9]=[C:10]([CH3:15])[CH:11]=3)[NH:6][C:5]=2[CH2:4][CH2:3]1.C(OCC)(=O)C>[Pd].C1(C)C(C)=CC=CC=1>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][C:10]([CH3:15])=[CH:9][CH:8]=3
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Name
|
|
Quantity
|
12 g
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Type
|
reactant
|
Smiles
|
CC1CCC=2NC3=CC=C(C=C3C2C1)C
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
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Control Type
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UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
through Celite 545 and evaporation of solvents
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC=2NC3=CC=C(C=C3C2C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |